
PROTEIN TYROSINE PHOSPHATASE SUBSTRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protein tyrosine phosphatases (PTPs) are enzymes that catalyze the hydrolysis of phosphotyrosine residues in proteins, playing critical roles in signal transduction, cell cycle regulation, and metabolic pathways . Their substrates are characterized by specific phosphotyrosine (pTyr) motifs, which are recognized through conserved structural features in the PTP catalytic domain. The hallmark of PTP activity is the catalytic Cys-x5-Arg (Cx5R) motif, which facilitates nucleophilic attack on the phosphate group, forming a thiophosphate intermediate .
PTP substrates include receptor tyrosine kinases (e.g., EGFR), non-receptor kinases (e.g., Src), and adaptor proteins (e.g., IRS-1). Specificity is determined by:
Scientific Research Applications
Applications in Cancer Research
-
Targeting PTP1B in Breast Cancer :
- PTP1B has been implicated in breast cancer progression. Studies have shown that inhibiting PTP1B can reduce tumor growth and metastasis, making it a promising target for therapeutic intervention .
- Case Study : A substrate-trapping mutant of PTP1B demonstrated enhanced binding to phosphorylated substrates, leading to insights into its role in oncogenic signaling pathways .
- Role in Tumor Microenvironment :
Metabolic Regulation
PTPs play significant roles in metabolic pathways by modulating insulin signaling and glucose homeostasis. For instance:
- PTP1B and Insulin Sensitivity :
- PTP1B negatively regulates insulin receptor signaling. Inhibiting this phosphatase has been shown to enhance insulin sensitivity and glucose uptake in adipocytes and muscle cells .
- Research Findings : Studies have indicated that specific substrates of PTP1B are critical for mediating these effects, highlighting potential avenues for treating type 2 diabetes .
Drug Development
The identification of PTP substrates is crucial for drug design aimed at modulating their activity:
- Substrate-Trapping Mutants :
- Peptide-Based Therapeutics :
Table 1: Key Protein Tyrosine Phosphatases and Their Substrates
PTP Name | Key Substrates | Biological Role |
---|---|---|
PTP1B | Insulin receptor | Regulates glucose metabolism |
SHP-1 | Various immune receptors | Modulates immune response |
SHP-2 | Growth factor receptors | Involved in cell proliferation |
RPTPα | Multiple phosphorylated proteins | Implicated in cancer signaling |
Table 2: Applications of PTP Substrates in Research
Q & A
Basic Research Questions
Q. What experimental methodologies are commonly used to identify novel protein tyrosine phosphatase (PTP) substrates?
- Answer: Substrate identification typically employs proteomic approaches like substrate-trapping mutants combined with mass spectrometry (e.g., the PEPSI method for SHP1 substrates), co-immunoprecipitation assays, and phosphotyrosine-specific antibodies to detect phosphorylated targets. Mutagenesis of catalytic domains (e.g., SHP1-D419A "trapping" mutant) can stabilize enzyme-substrate interactions for isolation .
Q. How do researchers validate the specificity of PTP-substrate interactions in cellular contexts?
- Answer: Validation involves in vitro dephosphorylation assays using recombinant proteins, siRNA/CRISPR-mediated knockdown of the PTP to observe substrate hyperphosphorylation, and cross-referencing with phosphoproteomic datasets. Controls include using catalytically inactive PTP mutants to confirm activity-dependent interactions .
Q. What structural or functional motifs determine substrate selectivity for PTPs?
- Answer: Substrate recognition often depends on short linear motifs (e.g., immunoreceptor tyrosine-based inhibitory motifs, ITIMs) or conformational epitopes near phosphorylation sites. Computational docking simulations and alanine scanning mutagenesis can map critical residues for binding .
Q. How do researchers differentiate between direct substrates and downstream effects in signaling pathways?
- Answer: Temporal phosphoproteomics (e.g., time-course experiments post-PTP inhibition) and optogenetic PTP activation systems help distinguish direct substrates. Genetic deletion of the PTP coupled with rescue experiments further clarifies causality .
Q. What are essential controls for substrate identification experiments?
- Answer: Include catalytically inactive PTP mutants (e.g., SHP1-D419A) to rule out non-specific binding, negative controls without phosphatase treatment, and validation in multiple cell lines or in vivo models to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in substrate identification between in vitro and in vivo studies?
- Answer: Discrepancies may arise from compensatory mechanisms in vivo (e.g., redundant phosphatases). Strategies include tissue-specific PTP knockout models, conditional activation systems, and integrating multi-omics data (phosphoproteomics, transcriptomics) to contextualize substrate dynamics .
Q. What experimental designs address the transient nature of PTP-substrate interactions in live cells?
- Answer: Live-cell imaging with FRET-based biosensors or proximity ligation assays (PLA) can capture real-time interactions. Photoactivatable PTPs and rapid quenching techniques (e.g., acid wash) minimize post-lysis artifacts .
Q. How can computational tools enhance the discovery of PTP substrates?
- Answer: Machine learning models trained on known PTP-substrate pairs predict novel interactions using features like phosphorylation site accessibility and sequence conservation. Molecular dynamics simulations further refine substrate docking orientations .
Q. What strategies mitigate off-target effects in phosphatase activity assays?
- Answer: Use isoform-specific inhibitors (e.g., bisperoxovanadium compounds for PTP1B), substrate-trapping mutants for affinity purification, and orthogonal validation with in situ phosphatase activity probes (e.g., fluorescently tagged phosphopeptides) .
Q. How should researchers design studies to investigate post-translational regulation of PTP substrates?
- Answer: Combine phospho-enrichment techniques with protease digestion (e.g., Lys-C/Trypsin) for site-specific mapping. Employ redox-stable cell lysis buffers to preserve oxidative modifications (e.g., cysteine oxidation in PTP active sites) and crosslinking agents to stabilize transient complexes .
Q. Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide PTP substrate research?
- Answer: Apply FINER to evaluate hypotheses:
- Feasible: Ensure access to phosphoproteomic facilities or knockout models.
- Novel: Prioritize substrates linked to understudied pathways (e.g., THEMIS in T-cell signaling ).
- Relevant: Align with disease models where PTP dysregulation is implicated (e.g., STEP61 in neurodegenerative disorders ) .
Q. What statistical approaches are robust for analyzing phosphoproteomic data in substrate discovery?
- Answer: Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for high-throughput datasets. Pair intensity-based quantification (e.g., MaxQuant) with kinase-substrate enrichment analysis (KSEA) to infer phosphatase activity changes .
Q. Tables for Key Methodologies
Comparison with Similar Compounds
Comparison with Similar Phosphatase Substrates
Dual-Specificity Phosphatases (DSPs)
DSPs dephosphorylate pTyr , phosphoserine (pSer) , and phosphothreonine (pThr) . Key differences include:
- Substrate range : DSPs target MAP kinases (e.g., ERK, JNK) and cell cycle regulators (e.g., Cdc25).
- Catalytic mechanism : DSPs lack the Cx5R motif but retain a conserved cysteine for catalysis .
Table 1: Substrate Specificity of PTPs vs. DSPs
Phosphoinositide Phosphatases (PTEN, myotubularins)
These enzymes hydrolyze D3-phosphorylated inositol lipids (e.g., PIP3) instead of proteins:
- PTEN : Converts PIP3 to PIP2, opposing PI3K/Akt signaling. Unlike PTPs, PTEN has a larger active site to accommodate lipid head groups .
- Myotubularins : Target PI3P and PI(3,5)P2, regulating endosomal trafficking .
Table 2: Comparison with Lipid-Targeting Phosphatases
CDC25 Phosphatases
CDC25 phosphatases are cell cycle regulators that dephosphorylate pThr/pTyr residues on cyclin-dependent kinases (CDKs):
- Substrate recognition : Requires a conserved docking motif (e.g., KIM motif in CDK1) .
- Regulation : CDC25 activity is redox-sensitive, unlike most PTPs .
Table 3: PTPs vs. CDC25 Phosphatases
Research Findings on Substrate Specificity
- Structural basis : The PTP1B/DADEpYL complex revealed that substrate binding involves hydrogen bonds between the phosphate group and Arg47/Arg24, as well as hydrophobic interactions with Phe182 .
- Peptide length : Substrates with ≥6 residues flanking pTyr show higher affinity (e.g., PTP1B’s Km for DADEpYL is 10 μM vs. 500 μM for pTyr alone) .
- Selective inhibitors : Probe compounds (e.g., ortho-fluoromethyl phosphotyrosine derivatives) exploit substrate mimicry to target specific PTPs (e.g., PTP1B over TCPTP) .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) for Phosphotyrosine Incorporation
Solid-phase peptide synthesis (SPPS) remains the gold standard for preparing phosphotyrosine (pY)-containing substrates. The process involves stepwise coupling of amino acids to a resin-bound peptide chain, with phosphotyrosine introduced using protected derivatives. A Boc-phosphotyrosine derivative is synthesized by phosphorylating the phenolic hydroxyl group of tyrosine, followed by protection with tert-butyloxycarbonyl (Boc) groups .
Protocol Overview
-
Resin Preparation : A Wang resin or Rink amide resin is selected based on the desired C-terminal modification.
-
Coupling Cycle : Activated Boc-protected amino acids are sequentially added using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate).
-
Phosphotyrosine Incorporation : Boc-pY is coupled at the designated position, requiring extended reaction times (2–4 hours) due to steric hindrance from the phosphate group .
-
Global Deprotection and Cleavage : The peptide is cleaved from the resin using HF (hydrogen fluoride) or TFA (trifluoroacetic acid), simultaneously removing side-chain protecting groups.
Advantages :
-
Enables precise control over phosphorylation site and stoichiometry.
-
Avoids heterogeneity issues associated with enzymatic phosphorylation .
Limitations :
-
High cost of Boc-pY derivatives.
-
Risk of β-elimination during acidic cleavage, necessitating optimized conditions .
Combinatorial Peptide Library Screening for Substrate Profiling
Combinatorial libraries enable high-throughput identification of optimal PTP substrates. A notable example is the screening of PTP1B substrates using a one-bead-one-compound library containing randomized residues (e.g., Fmoc-XXXXXpYAA) .
Key Steps:
-
Library Synthesis : A split-and-pool method generates ~10^6 unique peptides on TentaGel beads, each displaying a pY residue.
-
Enzymatic Treatment : Beads are incubated with PTP1B, which dephosphorylates preferred substrates.
-
Orthoquinone Derivatization : Tyrosinase oxidizes exposed tyrosine side chains to orthoquinones, which are labeled with biotin-hydrazide for colorimetric detection .
-
Sequencing : Positive beads are isolated, and partial Edman degradation paired with mass spectrometry reveals substrate sequences.
Findings :
-
PTP1B exhibits a preference for acidic residues (e.g., Asp, Glu) N-terminal to pY, corroborated by kinetic assays (kcat/KM = 1.2 × 10^4 M^−1s^−1 for DADEpYL-NH2) .
-
A secondary substrate class with hydrophobic residues (e.g., Leu, Val) adjacent to pY was identified, expanding known specificity profiles .
Radioactive Labeling for High-Sensitivity Assays
Radioactive labeling with ³²P is employed for substrates requiring ultra-sensitive detection, such as poly(Glu:Tyr) copolymers or myelin basic protein (MBP) .
Preparation Workflow:
-
Enzymatic Phosphorylation :
-
In-Gel Dephosphorylation Assay :
Data :
-
RCML (reduced carboxamidomethylated lysozyme) labeled with ³²P showed a detection limit of 0.1 pmol phosphate released .
Enzymatic Phosphorylation vs. Synthetic Approaches
While enzymatic phosphorylation using kinases is feasible, synthetic methods dominate due to limitations in site specificity and yield. For example, enzymatic phosphorylation of a 15-mer peptide yielded only 60% monophosphorylation, whereas SPPS achieved >95% purity .
Comparative Table:
Parameter | SPPS | Enzymatic Phosphorylation |
---|---|---|
Site Specificity | Single-site control | Multi-site or random |
Yield | 70–90% | 30–60% |
Cost | High (≈$500/mg) | Moderate (≈$200/mg) |
Applications | Kinetics, structural studies | Bulk substrate production |
Case Study: Substrate Optimization for PTP1B
A landmark study synthesized DADEpYL-NH2 via SPPS and determined its kinetic parameters with PTP1B :
-
KM : 12.5 μM
-
kcat : 4.8 s^−1
-
Specificity Constant (kcat/KM) : 3.8 × 10^5 M^−1s^−1
Mutagenesis revealed critical residues:
Properties
CAS No. |
104077-19-2 |
---|---|
Molecular Formula |
C72H107N19O24 |
Molecular Weight |
1622.757 |
InChI |
InChI=1S/C72H107N19O24/c1-5-35(2)57(90-66(110)52(34-55(101)102)87-60(104)45(12-9-29-80-72(77)78)83-67(111)56(74)36(3)92)68(112)88-50(32-40-17-23-43(96)24-18-40)63(107)82-46(25-26-53(97)98)61(105)91-58(37(4)93)69(113)89-51(33-54(99)100)65(109)86-49(31-39-15-21-42(95)22-16-39)64(108)85-48(30-38-13-19-41(94)20-14-38)62(106)81-44(11-8-28-79-71(75)76)59(103)84-47(70(114)115)10-6-7-27-73/h13-24,35-37,44-52,56-58,92-96H,5-12,25-34,73-74H2,1-4H3,(H,81,106)(H,82,107)(H,83,111)(H,84,103)(H,85,108)(H,86,109)(H,87,104)(H,88,112)(H,89,113)(H,90,110)(H,91,105)(H,97,98)(H,99,100)(H,101,102)(H,114,115)(H4,75,76,79)(H4,77,78,80)/t35-,36+,37+,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1 |
InChI Key |
GRVRFEYGHPJNDJ-NADIXBDMSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.